molecular formula C26H37N7O5S2 B10818529 PDP-C1-Ph-Val-Cit

PDP-C1-Ph-Val-Cit

货号 B10818529
分子量: 591.8 g/mol
InChI 键: AAVRIGCTKXERBY-UNMCSNQZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PDP-C1-Ph-Val-Cit is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). These linkers play a crucial role in the targeted delivery of drugs to specific cells, particularly in cancer therapy. The compound is designed to be stable in the bloodstream but cleavable within the target cell, ensuring the drug is released precisely where it is needed .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of PDP-C1-Ph-Val-Cit involves multiple steps, including the formation of peptide bonds and the incorporation of a cleavable linker. The general synthetic route includes:

    Formation of the peptide backbone: This involves the coupling of amino acids such as valine and citrulline using standard peptide synthesis techniques.

    Incorporation of the cleavable linker: The linker is introduced through a reaction with a suitable functional group on the peptide backbone. This step often involves the use of protecting groups to ensure selective reactions.

    Final deprotection and purification: The protecting groups are removed, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and large-scale purification systems. The reaction conditions are carefully controlled to ensure consistency and reproducibility .

化学反应分析

Types of Reactions

PDP-C1-Ph-Val-Cit undergoes several types of chemical reactions, including:

    Cleavage reactions: The compound is designed to be cleavable under specific conditions, such as the presence of certain enzymes or changes in pH.

    Substitution reactions: The linker can be modified through substitution reactions to introduce different functional groups or to attach various drugs.

Common Reagents and Conditions

    Cleavage reactions: Enzymes such as cathepsin B are commonly used to cleave the linker within the target cell.

    Substitution reactions: Reagents such as carbodiimides and amines are used to introduce new functional groups.

Major Products Formed

The major products formed from the cleavage of this compound are the active drug and the cleaved linker. The specific products depend on the nature of the attached drug and the conditions under which cleavage occurs .

科学研究应用

PDP-C1-Ph-Val-Cit has a wide range of applications in scientific research, particularly in the development of targeted cancer therapies. Its primary use is in the synthesis of antibody-drug conjugates, which are designed to deliver cytotoxic drugs specifically to cancer cells. This targeted approach minimizes damage to healthy cells and reduces side effects.

In addition to cancer therapy, this compound is used in research related to:

作用机制

The mechanism of action of PDP-C1-Ph-Val-Cit involves its cleavage within the target cell, leading to the release of the attached drug. The linker is designed to be stable in the bloodstream but cleavable in the presence of specific enzymes, such as cathepsin B, which are often overexpressed in cancer cells. Once cleaved, the active drug is released, exerting its cytotoxic effects on the target cell .

相似化合物的比较

PDP-C1-Ph-Val-Cit is unique in its design as a cleavable linker for antibody-drug conjugates. Similar compounds include:

    Maleimide-based linkers: These linkers are also used in ADCs but have different cleavage mechanisms.

    Hydrazone-based linkers: These linkers are cleavable under acidic conditions and are used in different types of ADCs.

    Disulfide-based linkers: These linkers are cleavable in the presence of reducing agents and are used in various bioconjugation applications.

Compared to these linkers, this compound offers specific advantages in terms of stability and targeted cleavage, making it a valuable tool in the development of targeted therapies .

属性

分子式

C26H37N7O5S2

分子量

591.8 g/mol

IUPAC 名称

[4-[[(2S)-1-amino-5-(carbamoylamino)-1-oxopentan-2-yl]-[(2S)-2-amino-3-methylbutanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate

InChI

InChI=1S/C26H37N7O5S2/c1-17(2)22(27)24(35)33(20(23(28)34)6-5-13-31-25(29)36)19-10-8-18(9-11-19)16-38-26(37)32-14-15-39-40-21-7-3-4-12-30-21/h3-4,7-12,17,20,22H,5-6,13-16,27H2,1-2H3,(H2,28,34)(H,32,37)(H3,29,31,36)/t20-,22-/m0/s1

InChI 键

AAVRIGCTKXERBY-UNMCSNQZSA-N

手性 SMILES

CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)COC(=O)NCCSSC2=CC=CC=N2)[C@@H](CCCNC(=O)N)C(=O)N)N

规范 SMILES

CC(C)C(C(=O)N(C1=CC=C(C=C1)COC(=O)NCCSSC2=CC=CC=N2)C(CCCNC(=O)N)C(=O)N)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。